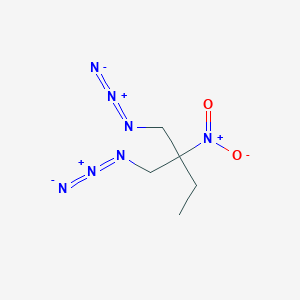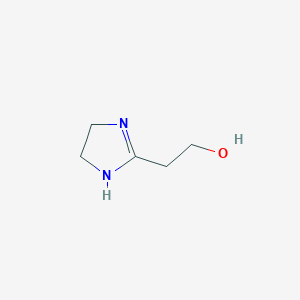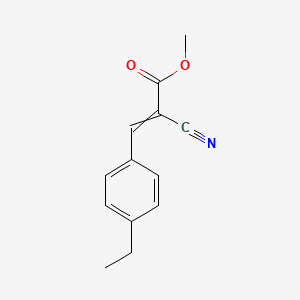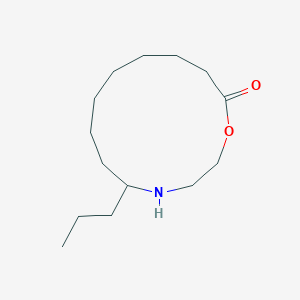
2-Chloro-3,4,5-trifluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and three fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,4,5-trifluorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid . The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.
Oxidation Reactions: It can be oxidized to form more complex structures, often involving the carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted benzoic acids, amides, and esters, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
2-Chloro-3,4,5-trifluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,5-trifluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4,5-trifluorobenzoic acid
- 2,4,5-Trifluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
Uniqueness
2-Chloro-3,4,5-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
CAS No. |
144154-31-4 |
|---|---|
Molecular Formula |
C7H2ClF3O2 |
Molecular Weight |
210.54 g/mol |
IUPAC Name |
2-chloro-3,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2ClF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1H,(H,12,13) |
InChI Key |
DQNRGCOFANDGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)





![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)


![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)

